铬黑T

描述

It is widely used in histological staining, particularly in the Gomori trichrome staining method, which is employed to differentiate between muscle fibers and collagen . This compound is known for its high affinity for phospholipids, making it useful in staining mitochondrial and endoplasmic reticulum membranes in histological samples .

科学研究应用

Chromotrope 2R has a wide range of applications in scientific research:

Histology: Used in Gomori trichrome staining to differentiate muscle fibers and collagen.

Cytology: Employed as a stain for cytological samples to highlight cellular structures.

Complexometry: Acts as an indicator in complexometric titrations.

Microbiology: Used for staining microsporidia in body fluids and stool samples.

Biochemistry: Applied in the staining of mitochondrial and endoplasmic reticulum membranes.

作用机制

Target of Action

Chromotrope 2R, also known as Acid Red 29, is an azo dye that primarily targets phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.

Mode of Action

Chromotrope 2R interacts with its targets, the phospholipids, by binding to them with high affinity . This interaction is primarily used for staining purposes in histological samples .

Biochemical Pathways

Given its staining properties, it can be inferred that it plays a role in visualizing certain cellular structures and components, particularly those involving phospholipids .

Result of Action

The primary result of Chromotrope 2R’s action is the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This staining allows for the visualization of these cellular structures, which can be crucial in various research and diagnostic applications .

生化分析

Biochemical Properties

Chromotrope 2R interacts with various biomolecules, particularly phospholipids . It is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that Chromotrope 2R may interact with proteins and enzymes located in these organelles.

Cellular Effects

Chromotrope 2R has been used in the Gomori trichrome staining in osteochondral tissues . It has also been used for the staining of eosinophils in lung sections . This indicates that Chromotrope 2R can have effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of Chromotrope 2R is not fully understood. Its ability to stain certain cellular structures suggests that it may bind to specific biomolecules within these structures. For instance, its high affinity for phospholipids suggests that it may interact with these molecules in the cell membrane .

Temporal Effects in Laboratory Settings

It is known that Chromotrope 2R can be easily degraded under ultraviolet C (UVC) light irradiation .

Metabolic Pathways

Given its high affinity for phospholipids, it may be involved in lipid metabolism .

Transport and Distribution

Its use in staining suggests that it may be transported to and accumulate in certain cellular structures, such as mitochondria and endoplasmic reticulum .

Subcellular Localization

Chromotrope 2R is used for the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that it may localize to these subcellular compartments.

准备方法

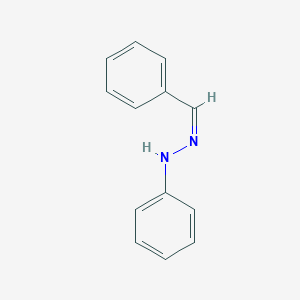

Synthetic Routes and Reaction Conditions: Chromotrope 2R is synthesized through a diazotization reaction followed by coupling with chromotropic acid. The process involves the following steps:

Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with chromotropic acid in an alkaline medium to form Chromotrope 2R.

Industrial Production Methods: In industrial settings, the production of Chromotrope 2R follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a reddish-brown crystalline powder, which is then purified and dried for commercial use .

化学反应分析

Types of Reactions: Chromotrope 2R undergoes various chemical reactions, including:

Oxidation: Chromotrope 2R can be oxidized under acidic conditions, leading to the formation of different oxidation products.

Reduction: The azo group in Chromotrope 2R can be reduced to form corresponding amines.

Substitution: The sulfonic acid groups in Chromotrope 2R can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of Chromotrope 2R.

Reduction Products: Corresponding amines formed from the reduction of the azo group.

Substitution Products: Substituted derivatives depending on the nucleophile used.

相似化合物的比较

Chromotrope 2R can be compared with other azo dyes and staining agents:

Congo Red: Another azo dye used for staining amyloid proteins. Unlike Chromotrope 2R, Congo Red is primarily used in amyloid detection.

Fast Green FCF: Used in conjunction with Chromotrope 2R in Gomori trichrome staining.

Eosin Y: A commonly used dye in histology for staining cytoplasm and connective tissues.

Chromotrope 2R is unique due to its specific affinity for phospholipids and its application in Gomori trichrome staining, which sets it apart from other similar compounds .

属性

CAS 编号 |

4197-07-3 |

|---|---|

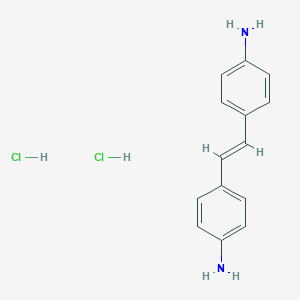

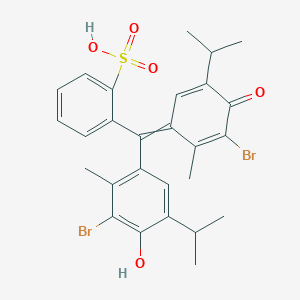

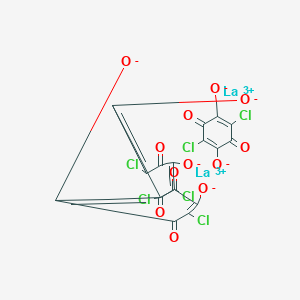

分子式 |

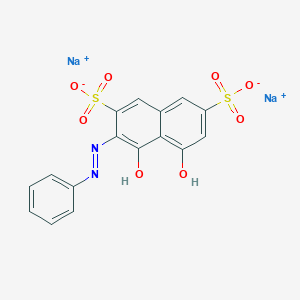

C16H12N2NaO8S2 |

分子量 |

447.4 g/mol |

IUPAC 名称 |

disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26); |

InChI 键 |

HCONNFRSAKMKII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |

Key on ui other cas no. |

4197-07-3 |

Pictograms |

Irritant |

同义词 |

chromotrope 2R |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Chromotrope 2R?

A1: Chromotrope 2R (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.

Q2: Is there any spectroscopic data available for Chromotrope 2R?

A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. Chromotrope 2R exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []

Q3: Is Chromotrope 2R stable under various pH conditions?

A: Chromotrope 2R exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []

Q4: What about the compatibility of Chromotrope 2R with different materials?

A: Chromotrope 2R demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []

Q5: How is Chromotrope 2R used in analytical chemistry?

A5: Chromotrope 2R is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:

- Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]

- Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]

- Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []

Q6: Can you elaborate on the use of Chromotrope 2R in biological staining?

A6: Chromotrope 2R is a valuable stain in histological and cytological studies:

- Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]

- Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]

- Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []

Q7: Are there any environmental applications of Chromotrope 2R?

A: While not extensively covered in the provided research, one study explored the influence of gallic acid on Chromotrope 2R oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。